![molecular formula C21H22N4O5S B15284032 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15284032.png)
3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Vorbereitungsmethoden
The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the desired triazolothiadiazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Analyse Chemischer Reaktionen
3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential therapeutic agent for treating various diseases.
Agriculture: The compound has shown potential as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride: This compound shares a similar triazole core but differs in its substituents, leading to variations in its biological activities and applications.
Thiazolo[3,2-b][1,2,4]triazole: Another related compound with a different fused ring system, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and structural configuration, which contribute to its diverse range of applications and biological activities.
Eigenschaften
Molekularformel |
C21H22N4O5S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O5S/c1-26-14-7-6-12(8-15(14)27-2)9-18-22-23-21-25(18)24-20(31-21)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-8,10-11H,9H2,1-5H3 |
InChI-Schlüssel |
MRLAHRQINWSHIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)
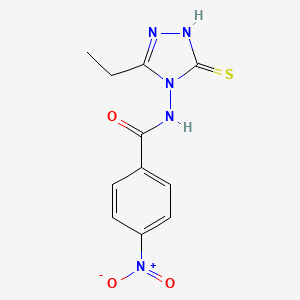
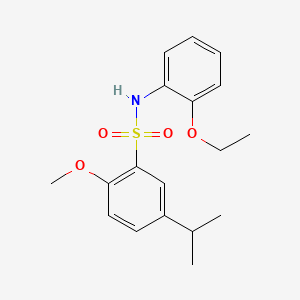
![6-[(4-Fluorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283978.png)
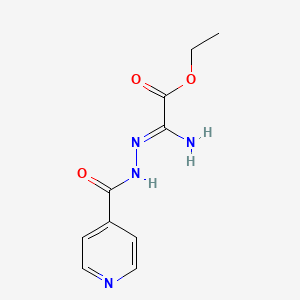
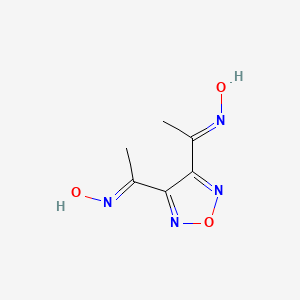
![2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B15284001.png)
![4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone](/img/structure/B15284005.png)
![5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B15284006.png)
![[(7-methyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B15284013.png)
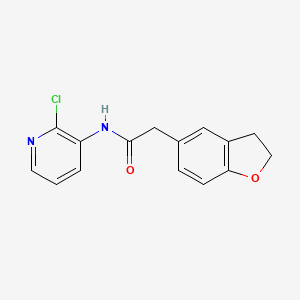
![1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone](/img/structure/B15284026.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B15284029.png)
![2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide](/img/structure/B15284035.png)
